molecular formula C8H10BrNO B11728029 2-(2-Aminoethyl)-5-bromophenol

2-(2-Aminoethyl)-5-bromophenol

Cat. No.: B11728029
M. Wt: 216.07 g/mol
InChI Key: HBFSOPZGYYJICI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-bromophenol is an organic compound that features a bromine atom substituted at the 5th position of a phenol ring, with an aminoethyl group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-bromophenol typically involves the bromination of 2-(2-Aminoethyl)phenol. The reaction is carried out using bromine in an aqueous solution, often in the presence of a catalyst to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination at the 5th position of the phenol ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the aminoethyl group under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-5-bromophenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-5-bromophenol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler analog without the bromine substitution.

    5-Bromo-2-hydroxybenzylamine: Similar structure but with different substitution patterns.

    2-(2-Aminoethyl)phenol: Lacks the bromine atom.

Uniqueness

2-(2-Aminoethyl)-5-bromophenol is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(2-aminoethyl)-5-bromophenol

InChI

InChI=1S/C8H10BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3-4,10H2

InChI Key

HBFSOPZGYYJICI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)CCN

Origin of Product

United States

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